![molecular formula C10H15NO2 B13213272 2-[(Ethylamino)methyl]-6-methoxyphenol](/img/structure/B13213272.png)
2-[(Ethylamino)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethylamino)methyl]-6-methoxyphenol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of an ethylamino group attached to a methyl group, which is further connected to a methoxyphenol structure. It is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[(Ethylamino)methyl]-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The ethylamino group can interact with enzymes or receptors, leading to various biological effects. The methoxyphenol structure may also contribute to its activity by participating in redox reactions or binding to specific sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylamino)methyl]-6-methoxyphenol
- 2-[(Propylamino)methyl]-6-methoxyphenol
- 2-[(Butylamino)methyl]-6-methoxyphenol
Uniqueness
2-[(Ethylamino)methyl]-6-methoxyphenol is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(ethylaminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-3-11-7-8-5-4-6-9(13-2)10(8)12/h4-6,11-12H,3,7H2,1-2H3 |
InChI Key |
ZUGOJLRKNXANHB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13213195.png)
![Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13213206.png)
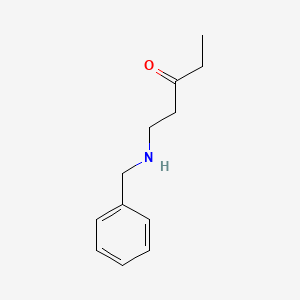
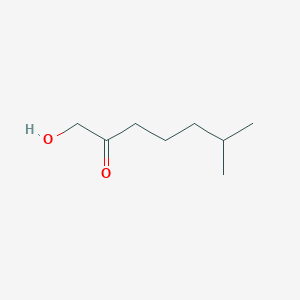
![(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213225.png)
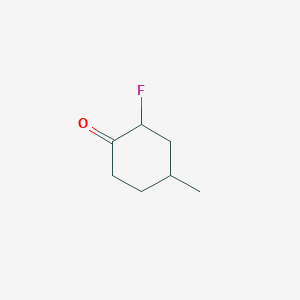
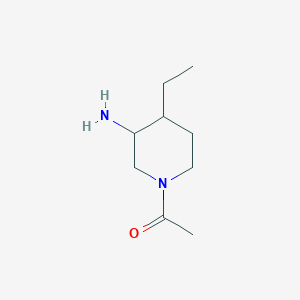
![Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13213250.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13213253.png)
![1-(Chloromethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane](/img/structure/B13213257.png)
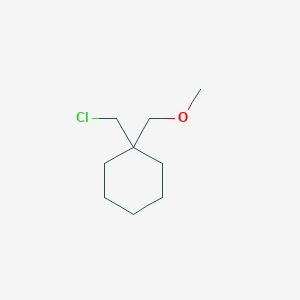

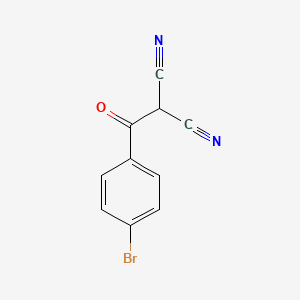
![2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13213286.png)
